Product packaging for 1h-Benzimidazole, 2-(chlorophenylmethyl)-(Cat. No.:CAS No. 55671-58-4)

1h-Benzimidazole, 2-(chlorophenylmethyl)-

Cat. No.: B12128271
CAS No.: 55671-58-4
M. Wt: 242.70 g/mol
InChI Key: MUXQJFBWQLAXGK-UHFFFAOYSA-N
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Description

1h-Benzimidazole, 2-(chlorophenylmethyl)- is a benzimidazole derivative with the molecular formula C 14 H 11 ClN 2 . This compound is part of a class of organic heterocyclic structures known for their significant utility in medicinal chemistry and materials science. As a building block, it serves as a key precursor for the synthesis of more complex molecules. Related benzimidazole compounds are investigated for their potential biological activities and are used in various research fields, including as corrosion inhibitors for metals like copper and aluminum . The precise mechanism of action and full spectrum of research applications for this specific compound are areas of ongoing scientific investigation. Researchers value this chemical for its structural features, which allow for further functionalization and study. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClN2 B12128271 1h-Benzimidazole, 2-(chlorophenylmethyl)- CAS No. 55671-58-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55671-58-4

Molecular Formula

C14H11ClN2

Molecular Weight

242.70 g/mol

IUPAC Name

2-[chloro(phenyl)methyl]-1H-benzimidazole

InChI

InChI=1S/C14H11ClN2/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14/h1-9,13H,(H,16,17)

InChI Key

MUXQJFBWQLAXGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)Cl

Origin of Product

United States

Synthetic Methodologies and Retrosynthetic Analysis for 1h Benzimidazole, 2 Chlorophenylmethyl

Classical Synthetic Pathways for the 1H-Benzimidazole, 2-(chlorophenylmethyl)- Core Structure

The most traditional and widely employed methods for synthesizing the 2-substituted benzimidazole (B57391) scaffold, and by extension 1H-Benzimidazole, 2-(chlorophenylmethyl)-, rely on the condensation of an o-phenylenediamine (B120857) with a suitable carboxylic acid derivative or aldehyde.

Condensation Reactions and Heterocycle Formation

The Phillips-Ladenburg synthesis is a primary example of a classical condensation reaction for forming the benzimidazole ring. wikipedia.orgmdpi.comcolab.ws This method involves the reaction of o-phenylenediamine with a carboxylic acid under acidic conditions and heat. For the synthesis of the target molecule, o-phenylenediamine would be reacted with a (chlorophenyl)acetic acid. The reaction is typically carried out by heating the reactants together, often in the presence of a mineral acid like hydrochloric acid or polyphosphoric acid, which facilitates the dehydration and subsequent cyclization. colab.wssphinxsai.com While effective and high-yielding, these conditions can be harsh. colab.wsnih.gov

An alternative classical approach involves the condensation of o-phenylenediamine with an aldehyde, in this case, a chlorophenylacetaldehyde. This reaction often proceeds via an oxidative cyclization. Various oxidants can be employed to facilitate the formation of the benzimidazole ring from the intermediate diamine. mdpi.com

A one-pot solvent-free synthesis has also been reported where o-phenylenediamine is ground with an organic acid and heated, leading to the formation of the corresponding benzimidazole derivative in good yields. umich.edu This method offers a greener alternative to traditional solvent-based approaches.

ReactantsReaction TypeKey ConditionsReference
o-phenylenediamine and (chlorophenyl)acetic acidPhillips-Ladenburg CondensationAcid catalysis (e.g., HCl, PPA), elevated temperature wikipedia.orgcolab.ws
o-phenylenediamine and chlorophenylacetaldehydeOxidative CyclizationPresence of an oxidizing agent mdpi.com
o-phenylenediamine and (chlorophenyl)acetic acidSolvent-free condensationGrinding and heating umich.edu

Multi-Component Reactions (MCRs) in 1H-Benzimidazole, 2-(chlorophenylmethyl)- Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like 1H-Benzimidazole, 2-(chlorophenylmethyl)- by combining three or more reactants in a single step. For the synthesis of 2-substituted benzimidazoles, a common MCR involves the reaction of o-phenylenediamine, an aldehyde, and a third component.

One such example is a copper-catalyzed three-component reaction of an N-substituted o-phenylenediamine, a terminal alkyne, and a sulfonyl azide (B81097). nih.gov This reaction proceeds through a ketenimine intermediate to form 1,2-disubstituted benzimidazoles. While this specific example leads to a substituted nitrogen on the benzimidazole ring, modifications of MCRs are a promising area for the direct synthesis of the target compound.

Modern Catalytic Strategies in the Synthesis of 1H-Benzimidazole, 2-(chlorophenylmethyl)- and its Analogs

Recent advances in catalysis have provided milder and more efficient routes to benzimidazole derivatives, often with improved functional group tolerance and selectivity.

Transition Metal-Catalyzed Coupling Reactions for Functionalization

Transition metal catalysis has become a powerful tool for the synthesis of benzimidazoles. mdpi.com These methods can involve the formation of the benzimidazole ring itself or the functionalization of a pre-formed benzimidazole core. For instance, a cobalt-catalyzed dehydrogenative coupling of aromatic diamines and primary alcohols has been developed for the synthesis of 2-substituted benzimidazoles. rsc.org In the context of the target molecule, this would involve the reaction of o-phenylenediamine with a (chlorophenyl)ethanol.

Copper-catalyzed reactions are also prevalent. One method describes a three-component reaction of 2-haloanilines, aldehydes, and sodium azide to form benzimidazoles. organic-chemistry.org Another approach utilizes a copper-catalyzed intramolecular C-N bond formation. mdpi.com

Catalyst TypeReactantsReaction DescriptionReference
Cobalt Complexo-phenylenediamine and (chlorophenyl)ethanolDehydrogenative coupling rsc.org
Copper(I) Chloride2-haloaniline, chlorophenylacetaldehyde, NaN3Three-component reaction organic-chemistry.org
Nickel Catalyst2-haloaniline, chlorophenylacetaldehyde, ammoniaC-N bond formation organic-chemistry.org

Organocatalytic and Biocatalytic Approaches

Organocatalysis and biocatalysis are emerging as green and sustainable alternatives to metal-based catalysis. For example, an organocatalytic approach for the synthesis of benzimidazoles involves the use of an organocatalyst to promote the condensation of o-phenylenediamine and an aldehyde under mild conditions.

Biocatalysis offers an even more environmentally friendly route. A notable example is the use of catalase, an oxidative enzyme, for the synthesis of benzazoles. nih.gov This method involves the cyclocondensation of o-phenylenediamine and an aldehyde in water, providing excellent yields. nih.gov This biocatalytic approach represents a significant step towards sustainable chemical synthesis.

Green Chemistry Principles and Sustainable Synthesis of 1H-Benzimidazole, 2-(chlorophenylmethyl)-

The principles of green chemistry are increasingly influencing the design of synthetic routes for important chemical compounds. mdpi.comchemmethod.comchemmethod.com For the synthesis of 1H-Benzimidazole, 2-(chlorophenylmethyl)-, this translates to the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. mdpi.comchemmethod.com

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of benzimidazole derivatives. sphinxsai.comrjptonline.org The use of water as a solvent is another key aspect of green chemistry, and several methods for benzimidazole synthesis in aqueous media have been reported. mdpi.comscirp.org For example, the reaction of o-phenylenediamine derivatives with arylidenemalononitrile in water provides 2-aryl benzimidazoles in high yields. scirp.orgresearchgate.net Furthermore, catalyst-free methods, often conducted under solvent-free conditions or in sustainable solvents, are being developed to minimize waste and environmental impact. bohrium.com Photocatalytic methods, using catalysts like Rose Bengal, also offer an efficient and green pathway for the condensation of o-phenylenediamines with aldehydes. acs.org

Green ApproachDescriptionKey AdvantagesReference
Microwave-assisted synthesisUtilizes microwave irradiation to accelerate the reaction.Reduced reaction times, improved yields. sphinxsai.comrjptonline.org
Aqueous synthesisEmploys water as the reaction solvent.Environmentally benign, simplified workup. mdpi.comscirp.org
Catalyst-free synthesisProceeds without the need for a catalyst, often under solvent-free conditions.Reduced waste, no catalyst separation needed. bohrium.com
BiocatalysisUses enzymes like catalase to catalyze the reaction.Mild reaction conditions, high selectivity, sustainable. nih.gov
PhotocatalysisUses light and a photocatalyst to drive the reaction.Energy-efficient, mild conditions. acs.org

The Intricacies of 2-(Chlorophenylmethyl)-1H-benzimidazole: A Deep Dive into its Synthesis and Retrosynthetic Analysis

The heterocyclic compound 2-(chlorophenylmethyl)-1H-benzimidazole, a molecule of interest in medicinal and materials chemistry, presents a fascinating case study in modern synthetic strategies. This article explores the key methodologies for its preparation, including green chemistry approaches and advanced energy-input techniques, and delves into a chemoinformatics-guided retrosynthetic analysis to deconstruct its molecular framework.

Synthetic Methodologies for 2-(Chlorophenylmethyl)-1H-benzimidazole

The primary and most established route for synthesizing the 2-substituted benzimidazole core, known as the Phillips condensation, involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivatives. researchgate.netadichemistry.comcolab.ws In the case of 2-(chlorophenylmethyl)-1H-benzimidazole, this would typically involve the condensation of o-phenylenediamine with a (chlorophenyl)acetic acid isomer (ortho, meta, or para). This reaction is generally carried out under acidic conditions and often requires elevated temperatures. dergipark.org.tr

The fundamental reaction is the condensation of o-phenylenediamine with a carbonyl-containing compound. For the target molecule, the logical precursor is a derivative of (chlorophenyl)acetic acid. The reaction proceeds via the formation of a Schiff base intermediate, followed by cyclization and dehydration to yield the final benzimidazole ring system.

Solvent-Free and Aqueous Media Syntheses

In a move towards more environmentally benign synthetic protocols, significant research has focused on minimizing or eliminating the use of volatile organic solvents.

Solvent-Free Synthesis: The condensation of o-phenylenediamines with aldehydes or carboxylic acids can be achieved under solvent-free conditions, often with the aid of a catalyst and heat. nih.govrsc.org For instance, grinding the reactants together, sometimes with a solid support like silica (B1680970) gel, followed by heating, can lead to the formation of benzimidazole derivatives. nih.gov This method offers advantages such as reduced waste, easier product isolation, and improved safety profiles. While specific examples for 2-(chlorophenylmethyl)-1H-benzimidazole are not extensively documented, the general applicability of this method to a wide range of substituted benzimidazoles suggests its potential viability. sigmaaldrich.com

Aqueous Media Synthesis: Water, as a green solvent, has been explored for the synthesis of benzimidazoles. Ultrasound-promoted synthesis of β-amino carbonyl compounds in an aqueous hydrotropic medium has been reported to be efficient. colab.ws The synthesis of 2-substituted benzimidazoles has also been achieved in aqueous media, sometimes with the assistance of a catalyst. researchgate.net These methods are highly desirable from an environmental and economic standpoint.

A comparative table of reaction conditions for solvent-free and aqueous media syntheses of related benzimidazoles is presented below:

Catalyst/PromoterSolventTemperature (°C)Time (h)Yield (%)Reference
Ammonium BromideEthanolRoom Temp.2Good
NoneNone (Grinding)--- nih.gov
BiOCl nanoparticlesWater--High researchgate.net

This table represents general conditions for the synthesis of 2-substituted benzimidazoles and may be adaptable for the target compound.

Microwave-Assisted and Ultrasound-Promoted Protocols

To enhance reaction rates and often improve yields, alternative energy sources like microwave irradiation and ultrasound have been successfully employed in the synthesis of benzimidazole derivatives.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govfrontiersin.org The synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine with carboxylic acids or aldehydes can be significantly expedited under microwave irradiation, often reducing reaction times from hours to minutes. dergipark.org.trmdpi.comresearchgate.netnih.gov This technique is compatible with both solvent-based and solvent-free conditions. arkat-usa.orgnih.gov For example, the reaction of o-phenylenediamine with various carboxylic acids has been efficiently carried out using microwave irradiation in the presence of a catalyst like alumina-methanesulfonic acid (AMA), affording good to excellent yields in short reaction times. researchgate.net

Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient synthetic route. nih.gov Ultrasound irradiation can promote the synthesis of benzimidazoles by enhancing mass transfer and accelerating reaction rates. researchgate.net The synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes or their derivatives has been successfully performed under ultrasonic conditions, often at ambient temperature and in aqueous or ethanolic media. researchgate.netunigoa.ac.in This method offers advantages such as milder reaction conditions, shorter reaction times, and often improved yields compared to conventional methods. researchgate.net

A table summarizing reaction conditions for these advanced energy-input methods is provided below:

MethodCatalyst/PromoterSolventTemperature (°C)TimeYield (%)Reference
MicrowaveAlumina-Methanesulfonic AcidNone-2-18 minGood to Excellent researchgate.net
MicrowaveEr(OTf)₃ (1% mol)None605-10 min86-99 nih.govpreprints.org
UltrasoundBiOCl nanoparticlesWater--High researchgate.net
UltrasoundAmmonium BromideEthanolRoom Temp.-Good

This table illustrates the efficiency of microwave and ultrasound in the synthesis of related benzimidazoles.

Chemoinformatics-Guided Retrosynthetic Analysis of 1H-Benzimidazole, 2-(chlorophenylmethyl)-

Retrosynthetic analysis is a powerful strategy used by chemists to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. The integration of chemoinformatics tools has revolutionized this process, enabling more systematic and efficient synthetic route design. nih.gov

For the target molecule, 1H-Benzimidazole, 2-(chlorophenylmethyl)- , a chemoinformatics-guided retrosynthetic analysis would begin by identifying the key chemical bonds that can be disconnected based on known and reliable chemical reactions.

The primary disconnection, identified by most retrosynthesis software, would be the C-N bonds within the imidazole (B134444) ring, leading back to two key precursors: o-phenylenediamine and a derivative of (chlorophenyl)acetic acid . This disconnection is based on the well-established Phillips benzimidazole synthesis. researchgate.netadichemistry.com

A chemoinformatics tool would analyze the target structure and propose several retrosynthetic pathways. The main disconnection is illustrated below:

Target Molecule: 1H-Benzimidazole, 2-(chlorophenylmethyl)-

Primary Disconnection (C-N bond cleavage): This leads to the identification of the two main building blocks.

Synthon 1: An o-phenylenediamine cation equivalent.

Synthon 2: A (chlorophenyl)acetyl cation equivalent.

Corresponding Reagents:

Reagent 1: o-Phenylenediamine.

Reagent 2: (Chlorophenyl)acetic acid or its more reactive derivatives like the corresponding acid chloride or ester.

Modern retrosynthesis software, such as those mentioned in the literature, can further analyze these precursors to determine their commercial availability or suggest further disconnections until readily available starting materials are identified. nih.gov These tools leverage vast databases of chemical reactions and can even predict the feasibility and potential yield of each synthetic step. mdpi.com

The general workflow of a chemoinformatics-guided retrosynthetic analysis for this compound would involve:

Inputting the target structure: The 2D or 3D structure of 1H-Benzimidazole, 2-(chlorophenylmethyl)- is entered into the software.

Automated disconnection: The software applies a set of rules and algorithms to identify strategic bond disconnections. For this molecule, the imidazole ring closure is the most logical point of disconnection.

Precursor identification: The program identifies o-phenylenediamine and a suitable (chlorophenyl)acetic acid derivative as the primary precursors.

Route evaluation: The software may propose multiple synthetic routes and rank them based on factors like the number of steps, estimated cost, and the predicted success rate of each reaction.

Derivatization Strategies and Analogue Design for 1h Benzimidazole, 2 Chlorophenylmethyl

Systematic Modifications of the Phenylmethyl Substituent

The phenylmethyl group at the C-2 position of the benzimidazole (B57391) ring is a critical component for potential interactions with biological targets. Modifications to this substituent can involve altering the phenyl ring, the methylene (B1212753) linker, or both.

The methylene linker between the phenyl ring and the benzimidazole core can also be modified. For example, elongation of this alkyl chain has been shown to impact the activity of some benzimidazole derivatives. nih.gov Additionally, the hydrogen atoms of the methylene group can be replaced with other functionalities to introduce new properties.

The following table presents examples of modifications to the 2-substituent of the benzimidazole ring, which are analogous to potential modifications of the phenylmethyl group in 1H-Benzimidazole, 2-(chlorophenylmethyl)-.

Parent Scaffold Modification Strategy Example Substituent at C-2 Observed Effect Reference
1-(biphenyl-4-ylmethyl)-1H-benzo[d]imidazolePhenyl Ring Substitution4-HydroxyphenylDrastically decreased PPARγ activation nih.gov
1-(biphenyl-4-ylmethyl)-1H-benzo[d]imidazolePhenyl Ring Substitution4-MethoxyphenylMaintained PPARγ activation nih.gov
1-(biphenyl-4-ylmethyl)-1H-benzo[d]imidazoleLinker ModificationPhenethylEnhanced PPARγ activation compared to benzyl nih.gov
BenzimidazolePhenyl Ring Substitution2,6-DichlorophenylPotent anticancer activity nih.gov
BenzimidazolePhenyl Ring Substitution4-FluorophenylSignificant antifungal activity researchgate.net

Diversification of the Chlorophenyl Moiety through Substituent Effects

The chlorophenyl group is a key feature of the title compound, and its modification is a rational strategy for analogue design. The position and nature of the substituent on this phenyl ring can profoundly influence the molecule's interaction with its biological target.

The table below illustrates the impact of substituent changes on a phenyl ring attached to a heterocyclic core, providing insights into potential diversification strategies for the chlorophenyl moiety of 1H-Benzimidazole, 2-(chlorophenylmethyl)-.

Parent Scaffold Substituent on Phenyl Ring Position Observed Effect on Activity Reference
2,4-Diphenyl-5H-indeno[1,2-b]pyridineChloroortho, meta, paraSignificant variation in cytotoxicity u-tokyo.ac.jp
Dihalobenzimidazole ribonucleosidesIodo, Bromo, Chloro, Fluoro5,6-positionsI ≈ Br ≈ Cl >> F in antiviral activity nih.gov
2-Phenylbenzimidazole4-AminoparaModerate antibacterial activity researchgate.net
2-(Substituted phenyl)-1H-benzimidazoleElectron-withdrawing groupsparaPositive effect on antifungal activity spirochem.com
Furane-benzothiazoleChloro-Higher cytotoxic activity compared to unsubstituted nih.gov

Combinatorial Chemistry and Parallel Synthesis Approaches for 1H-Benzimidazole, 2-(chlorophenylmethyl)- Libraries

Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large libraries of related compounds, enabling efficient exploration of the chemical space around a core scaffold. nih.gov These techniques can be applied to the 1H-Benzimidazole, 2-(chlorophenylmethyl)- scaffold to systematically explore the effects of various substituents at the N-1, C-2, and other positions.

A common approach involves a solid-phase or liquid-phase synthesis strategy where a common intermediate is attached to a support and then treated with a diverse set of building blocks in a parallel fashion. nih.govcore.ac.uk For benzimidazoles, libraries can be constructed by reacting a polymer-supported o-phenylenediamine (B120857) with a variety of aldehydes or carboxylic acids. nih.gov Subsequent modifications, such as N-alkylation or acylation, can further diversify the library.

For example, a liquid-phase combinatorial synthesis of benzimidazole libraries has been described, which allows for the creation of a wide range of derivatives in high yield and purity. nih.gov While a specific library for 1H-Benzimidazole, 2-(chlorophenylmethyl)- has not been explicitly reported, the general methods developed for other benzimidazoles are readily adaptable. A potential combinatorial approach could involve synthesizing a common 2-(chlorophenylmethyl)benzimidazole core and then diversifying it at the N-1 position with a library of alkyl or acyl halides.

The following table outlines a general scheme for the combinatorial synthesis of a benzimidazole library.

Step Reaction Reagents Purpose Reference
1ImmobilizationPolymer support, LinkerAnchor starting material for parallel synthesis nih.gov
2Core Synthesiso-Phenylenediamine derivative, Aldehyde/Carboxylic acidFormation of the benzimidazole scaffold nih.govcore.ac.uk
3DiversificationLibrary of alkyl/acyl halides, basesIntroduction of diverse substituents nih.gov
4CleavageCleavage reagentRelease of the final products from the support nih.gov

Bioisosteric Replacement Strategies in 1H-Benzimidazole, 2-(chlorophenylmethyl)- Analogues

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. spirochem.comufrj.br This approach can be applied to various parts of the 1H-Benzimidazole, 2-(chlorophenylmethyl)- molecule.

The methylene linker could be replaced with other groups like an oxygen atom (ether linkage), a sulfur atom (thioether linkage), or an amino group (amine linkage) to alter the flexibility and polarity of the connection between the two aromatic systems.

The table below provides examples of bioisosteric replacements that have been successfully applied in the design of various bioactive molecules, which could serve as inspiration for the analogue design of 1H-Benzimidazole, 2-(chlorophenylmethyl)-.

Original Moiety Bioisosteric Replacement Rationale Example Application Reference
PhenylThiopheneAlter electronics and hydrogen bondingCannabinoid receptor antagonists researchgate.net
Carboxylic AcidTetrazoleImprove metabolic stability and acidityVarious drug candidates nih.gov
Amide1,2,3-TriazoleMimic peptide bond geometryHIV-1 Vif antagonists nih.gov
Benzene (B151609) RingPyridine RingIntroduce hydrogen bond acceptor, alter polarityVarious drug candidates ufrj.br
ChlorineMethyl GroupSimilar size, different electronicsGeneral drug design u-tokyo.ac.jp

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 1h Benzimidazole, 2 Chlorophenylmethyl Analogs

Ligand-Based SAR Modeling of 1H-Benzimidazole, 2-(chlorophenylmethyl)- Derivatives

Ligand-based drug design methodologies are employed when the three-dimensional structure of the biological target is unknown. These methods rely on analyzing a set of molecules known to be active at a specific target to derive a model that explains their activity.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For benzimidazole (B57391) derivatives, these models are generated from a set of active compounds. For instance, a ligand-based pharmacophore model (HypoGen algorithm) was successfully developed for camptothecin (B557342) derivatives, which are Topoisomerase I (Top1) inhibitors. nih.gov A similar approach can be applied to 2-benzylbenzimidazole analogs.

A typical pharmacophore hypothesis for this class of compounds might include:

Hydrogen Bond Acceptor/Donor: The non-substituted N-H of the benzimidazole ring can act as both a donor and acceptor.

Aromatic Rings: The fused benzene (B151609) ring of the benzimidazole system and the C-2 phenyl group provide sites for aromatic or pi-pi stacking interactions.

Hydrophobic Features: The phenyl ring and other lipophilic substituents contribute to hydrophobic interactions within the target's binding pocket.

The generation process involves selecting a training set of active derivatives to create a series of hypotheses. nih.gov These hypotheses are then scored and validated using a test set of molecules with known activities. nih.gov A study on benzimidazole derivatives targeting the 5-lipoxygenase-activating protein (FLAP) utilized a combined ligand- and structure-based pharmacophore modeling approach to identify potent inhibitors. nih.gov The resulting validated pharmacophore serves as a 3D query to screen large chemical databases for novel, structurally diverse molecules with the potential for similar biological activity. nih.gov

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net

2D-QSAR: These models correlate biological activity with 2D structural descriptors. A 2D-QSAR model was developed for a set of 131 benzimidazole derivatives to predict their inhibitory concentration (IC₅₀) against the MDA-MB-231 breast cancer cell line. researchgate.net The resulting model showed a high degree of statistical significance, with a squared correlation coefficient (R²) of 0.904, indicating a strong correlation between the structural descriptors and anticancer activity. researchgate.net Such models are valuable for predicting the activity of newly designed compounds. researchgate.net

3D-QSAR: These studies provide a more detailed understanding by analyzing the relationship between the 3D properties of molecules and their activity. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common 3D-QSAR techniques.

Several 3D-QSAR studies have been performed on benzimidazole derivatives, yielding statistically significant models. For example, studies on 1,2-diaryl-1H-benzimidazole derivatives as JNK3 inhibitors and benzimidazole carboxamides as PARP-1 inhibitors produced robust CoMFA and CoMSIA models. nih.govnih.gov The predictive power of these models is assessed by the cross-validated correlation coefficient (q²), while the internal correlation is measured by the non-cross-validated correlation coefficient (r²). nih.govnih.gov

Model TypeTargetReference
CoMFAJNK30.7950.931 nih.gov
CoMSIAJNK30.7000.937 nih.gov
CoMFAPARP-10.7430.913 nih.gov
CoMSIAPARP-10.7340.869 nih.gov

The graphical output of these analyses, known as contour maps, helps visualize regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity, thereby guiding rational drug design. nih.gov

Target-Based SAR and SPR Investigations of 1H-Benzimidazole, 2-(chlorophenylmethyl)-

Target-based approaches utilize the known 3D structure of the biological target (e.g., an enzyme or receptor) to understand molecular interactions and guide inhibitor design.

SAR studies indicate that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring significantly impact biological activity. nih.gov Molecular docking studies help to elucidate the binding modes of these derivatives within the active site of a target protein. For instance, docking studies of benzimidazole derivatives into targets like dihydrofolate reductase (DHFR) and topoisomerase have revealed key interactions, such as hydrogen bonds formed by the benzimidazole N-H group and π-π stacking with aromatic residues. researchgate.netnih.govnih.gov

A study on N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives demonstrated a clear correlation between structural changes and antiproliferative activity against the MDA-MB-231 cell line. nih.gov Increasing the length of the N-1 alkyl chain from methyl to pentyl generally increased potency, suggesting that enhanced lipophilicity improves activity, potentially by facilitating membrane penetration or improving hydrophobic interactions in the binding pocket. nih.gov

CompoundN-1 SubstituentC-2 Phenyl SubstituentIC₅₀ (µM) vs. MDA-MB-231Reference
1a-CH₃H>100 nih.gov
1c-C₃H₇H46.51 nih.gov
1e-C₅H₁₁H21.93 nih.gov
1g-C₇H₁₅H33.10 nih.gov
2g-C₇H₁₅4-OCH₃16.38 nih.gov
3g-C₇H₁₅4-CF₃39.07 nih.gov

The data shows that a pentyl (1e) or heptyl (2g) group at the N-1 position combined with electronic modifications on the C-2 phenyl ring can optimize activity. nih.gov The p-methoxy substituted analog (2g) was the most effective in one series, highlighting the importance of both steric and electronic properties of the substituents. nih.gov

The central carbon atom in the 2-(chlorophenylmethyl) moiety of the title compound is a chiral center. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(chlorophenylmethyl)-1H-benzimidazole and (S)-2-(chlorophenylmethyl)-1H-benzimidazole. It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because the binding sites of target proteins are themselves chiral, composed of L-amino acids, leading to diastereomeric interactions with different binding energies for each enantiomer.

For example, the related compound (S)-2-(α-hydroxyethyl)benzimidazole features a configurationally stable chiral center directly attached to the heterocycle, underscoring the importance of stereochemistry in this class of molecules. researchgate.net The differential fit within a target's binding pocket often results in one enantiomer being significantly more potent, known as the eutomer, while the other may be less active or inactive (the distomer). Therefore, the stereochemical configuration at the benzylic carbon of 2-(chlorophenylmethyl)-1H-benzimidazole analogs is a critical parameter in SAR, and separation and individual testing of the enantiomers are essential for optimizing molecular interactions.

Rational Design Principles for Optimized 1H-Benzimidazole, 2-(chlorophenylmethyl)- Derivatives

The collective insights from SAR, QSAR, and target-based modeling provide a set of rational design principles for creating optimized derivatives. researchgate.netresearchgate.net

Scaffold Integrity: The 1H-benzimidazole core is a validated and essential pharmacophore. It serves as a rigid anchor, positioning key substituents for interaction with biological targets. researchgate.net

N-1 Substitution: The N-1 position is a key site for modification. Introducing straight-chain alkyl groups can enhance lipophilicity and antiproliferative activity. nih.gov The optimal chain length appears to be between five and seven carbons for certain cancer cell lines. nih.gov

C-2 Phenyl Ring Modification: The electronic nature of the substituent on the C-2 phenyl ring is crucial. Both electron-donating (e.g., -OCH₃) and electron-withdrawing (e.g., -CF₃) groups can modulate activity, and the optimal choice is target-dependent. nih.gov This position can be modified to fine-tune binding affinity and selectivity.

Stereochemical Optimization: Given the chiral nature of the 2-(chlorophenylmethyl) group, synthesis and evaluation should focus on the individual (R) and (S) enantiomers. Identifying the eutomer is critical for maximizing potency and reducing potential off-target effects from the distomer.

Integrated Modeling: A combined approach using QSAR and molecular docking is most effective. QSAR models can predict the activity of virtual compounds, while docking can rationalize these predictions by visualizing the specific binding interactions and guiding the placement of functional groups to enhance binding affinity. nih.gov

By systematically applying these principles, researchers can design and synthesize novel analogs of 1H-Benzimidazole, 2-(chlorophenylmethyl)- with improved potency, selectivity, and drug-like properties.

Molecular Mechanism of Action Studies for 1h Benzimidazole, 2 Chlorophenylmethyl

Investigation of Molecular Target Interactions of 1H-Benzimidazole, 2-(chlorophenylmethyl)-

There is a lack of specific data on the enzyme inhibition kinetics for 1H-Benzimidazole, 2-(chlorophenylmethyl)- . While benzimidazole (B57391) derivatives are known to inhibit various enzymes, no specific inhibition constants (Kᵢ) or IC₅₀ values for this particular compound against named enzymes have been published.

A detailed receptor binding profile for 1H-Benzimidazole, 2-(chlorophenylmethyl)- is not available. A patent for more complex derivatives containing a related structural motif describes them as GLP-1 receptor agonists, but this cannot be directly extrapolated to the simpler 1H-Benzimidazole, 2-(chlorophenylmethyl)- . google.com

Computational and experimental studies detailing the specific protein-ligand interaction dynamics for 1H-Benzimidazole, 2-(chlorophenylmethyl)- are absent from the reviewed literature.

Elucidation of Intracellular Signaling Pathway Modulation by 1H-Benzimidazole, 2-(chlorophenylmethyl)- Analogs at the Molecular and Cellular Level

While the broader class of benzimidazoles has been shown to modulate various intracellular signaling pathways, specific studies on analogs of 1H-Benzimidazole, 2-(chlorophenylmethyl)- are not sufficiently detailed to provide a clear picture of their effects at the molecular and cellular level.

Allosteric Modulation versus Orthosteric Binding Site Analyses

There are no published studies that perform a comparative analysis of allosteric versus orthosteric binding site interactions for 1H-Benzimidazole, 2-(chlorophenylmethyl)- .

Computational Chemistry and Molecular Modeling of 1h Benzimidazole, 2 Chlorophenylmethyl

Molecular Dynamics (MD) Simulations of 1H-Benzimidazole, 2-(chlorophenylmethyl)- in Complex with Biological Targets

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. frontiersin.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the stability of interactions. tandfonline.com

MD simulations of benzimidazole (B57391) derivatives complexed with their biological targets have been used to assess the stability of the docked poses. nih.govtandfonline.com By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex, researchers can determine if the ligand remains stably bound in the active site. nih.gov These simulations also provide insights into the role of solvent molecules and the flexibility of the protein upon ligand binding. For 1H-Benzimidazole, 2-(chlorophenylmethyl)-, MD simulations would be crucial to validate docking predictions and to understand the dynamic nature of its interactions with a potential biological target, ultimately providing a more complete picture of its mechanism of action at the molecular level. nih.govrsc.org

Conformational Dynamics and Stability of Ligand-Protein Complexes

Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry, used to study the time-dependent behavior of molecular systems. For 1H-Benzimidazole, 2-(chlorophenylmethyl)-, MD simulations can reveal the conformational changes it undergoes when binding to a protein and the stability of the resulting complex.

Detailed research findings from MD simulations on related benzimidazole derivatives show that the stability of the ligand-protein complex is crucial for its inhibitory function. mdpi.com The simulations track the positions of atoms over time, allowing for the analysis of key metrics that quantify stability. These analyses are critical for understanding how the ligand settles into the binding pocket and maintains its effective orientation. For instance, studies on benzimidazole derivatives targeting enzymes like cyclooxygenase-2 (COX-2) use MD simulations to confirm the stability of the ligand within the active site. nih.gov

Key metrics evaluated during MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable, plateauing RMSD value suggests that the protein-ligand complex has reached equilibrium and is stable.

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues. Higher RMSF values in certain regions of the protein can indicate flexibility, which may be important for ligand entry or conformational adjustments upon binding. Residues in the binding site that interact directly with the ligand typically show reduced fluctuations, indicating a stable binding interaction. nih.gov

Radius of Gyration (Rg): This measures the compactness of the protein structure. A stable Rg value over time indicates that the protein is not undergoing major unfolding or conformational changes, further confirming the stability of the complex. nih.gov

These dynamic analyses provide a detailed picture of how 1H-Benzimidazole, 2-(chlorophenylmethyl)- would behave within a biological target, highlighting the specific interactions that contribute to a stable and enduring complex. The general binding mode for benzimidazole scaffolds often involves the aromatic core forming hydrogen bonds and interacting with hydrophobic residues within the binding pocket. unipd.it

Table 1: Illustrative MD Simulation Stability Metrics for a Ligand-Protein Complex This table presents conceptual data to illustrate typical findings from an MD simulation analysis.

MetricValueInterpretation
RMSD (Protein Backbone) 2.5 ± 0.3 ÅThe complex reaches and maintains a stable equilibrium after an initial fluctuation period.
RMSF (Binding Site Residues) < 1.0 ÅKey interacting residues are stabilized by the ligand, showing minimal fluctuation.
RMSF (Loop Regions) > 3.0 ÅFlexible loop regions distant from the binding site exhibit higher mobility.
Radius of Gyration (Rg) 18.5 ± 0.2 ÅThe overall protein structure remains compact and does not show signs of unfolding.

Ligand-Protein Interaction Energy Calculations

Understanding the strength and nature of the interactions between a ligand and its protein target is fundamental to drug design. Ligand-protein interaction energy calculations dissect the binding event into its constituent non-covalent forces, providing a quantitative measure of binding. These calculations can be performed using molecular mechanics force fields, which approximate the potential energy of the system.

For a compound like 1H-Benzimidazole, 2-(chlorophenylmethyl)-, these calculations would typically quantify the following energy components:

Van der Waals Energy: Arises from temporary fluctuations in electron density, leading to weak attractive forces. These are crucial for interactions within hydrophobic pockets.

Electrostatic Energy: Represents the attractive or repulsive forces between charged or polar groups. For the benzimidazole scaffold, hydrogen bonds between the imidazole (B134444) nitrogen atoms and protein residues (e.g., with the backbone of Leu85 in protein kinase CK1δ) are a key electrostatic contribution. unipd.it

Solvation Energy: This term accounts for the energy cost of desolvating the ligand and the binding site before they can interact.

Studies on similar chloro-substituted ligands have shown that favorable electrostatic interactions between the chloro-group and peptide backbone bonds in a binding pocket can significantly enhance interaction energy. chemistryviews.org The total interaction energy is the sum of these components and provides a theoretical estimate of the binding strength. By analyzing the interaction energies with individual residues, researchers can identify "hot spots" in the binding site that are critical for affinity and selectivity. For example, analysis of benzimidazole derivatives has shown that interactions with specific histidine, phenylalanine, and valine residues can be critical for binding to enzymes like tyrosinase. pensoft.net

Table 2: Hypothetical Ligand-Protein Interaction Energy Breakdown This table provides a conceptual breakdown of interaction energies between 1H-Benzimidazole, 2-(chlorophenylmethyl)- and key residues of a hypothetical protein target, based on findings for similar compounds.

Interacting ResidueVan der Waals (kcal/mol)Electrostatic (kcal/mol)Total Interaction Energy (kcal/mol)Predominant Interaction Type
Leucine 85 -2.1-4.5-6.6Hydrogen Bond
Valine 93 -3.8-0.5-4.3Hydrophobic
Alanine 36 -3.5-0.2-3.7Hydrophobic
Isoleucine 147 -2.9-0.4-3.3Hydrophobic
Glutamate 89 +0.5+1.2+1.7Electrostatic Repulsion

Virtual Screening and De Novo Design Applications Based on the 1H-Benzimidazole, 2-(chlorophenylmethyl)- Scaffold

The 1H-benzimidazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govnih.gov This makes the 1H-Benzimidazole, 2-(chlorophenylmethyl)- structure an excellent starting point for both virtual screening and de novo design efforts.

Virtual Screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov In a structure-based VS campaign, the 3D structure of the target protein is used to dock and score thousands or millions of compounds. A workflow utilizing the 1H-Benzimidazole, 2-(chlorophenylmethyl)- scaffold might involve searching for commercially available compounds that share this core structure but have different substituents, in order to explore the structure-activity relationship (SAR) and identify new hits with improved properties. Studies have successfully used VS to identify novel benzimidazole-based inhibitors for various targets. nih.govnih.gov

De Novo Design takes this a step further by computationally building novel molecules from scratch or by growing them from a starting fragment within the protein's binding site. The 1H-Benzimidazole, 2-(chlorophenylmethyl)- scaffold can serve as a foundational piece, with algorithms suggesting novel chemical modifications that would maximize favorable interactions with the target protein. For example, computational tools could explore different substitution patterns on the phenyl ring or the benzimidazole core to enhance binding affinity or improve drug-like properties. nih.govrsc.org Docking studies on N,2,6-trisubstituted 1H-benzimidazole derivatives have been used to assess potential protein targets and guide the synthesis of new compounds with potent biological activities. nih.govrsc.org

Table 4: Conceptual Workflow for Virtual Screening Based on the Benzimidazole Scaffold

StepDescriptionObjective
1. Target Preparation Prepare the 3D structure of the protein of interest (e.g., from PDB), adding hydrogens and assigning charges.Create a realistic model of the receptor binding site.
2. Library Preparation Collect a database of compounds containing the 1H-Benzimidazole, 2-(chlorophenylmethyl)- scaffold and generate their 3D conformers.Create a diverse set of potential ligands for screening.
3. Molecular Docking Systematically dock each ligand from the library into the prepared receptor binding site.Predict the binding pose and orientation of each ligand.
4. Scoring and Ranking Use a scoring function to estimate the binding affinity for each docked pose and rank the ligands.Prioritize the most promising candidates for further investigation.
5. Post-filtering Apply filters based on drug-like properties (e.g., Lipinski's Rule of Five, ADMET predictions) to the top-ranked hits.Select candidates with a higher probability of becoming successful drugs.
6. Experimental Validation Synthesize and test the final hit compounds in biological assays.Confirm the computational predictions and identify lead compounds.

Advanced Methodological Approaches in 1h Benzimidazole, 2 Chlorophenylmethyl Research

Application of Biophysical Techniques for Molecular Interaction Analysis

Biophysical methods are crucial for elucidating the direct physical interactions between 1H-Benzimidazole, 2-(chlorophenylmethyl)- and its biological targets. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide quantitative data on binding affinity, stoichiometry, and kinetics, which are fundamental to understanding its mechanism of action.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of 1H-Benzimidazole, 2-(chlorophenylmethyl)- to a target macromolecule, such as a protein or nucleic acid. This allows for the determination of the binding constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. For instance, in a hypothetical study investigating the interaction of 1H-Benzimidazole, 2-(chlorophenylmethyl)- with a putative protein kinase target, ITC could be employed. In such a scenario, a solution of the compound would be titrated into a solution containing the protein, and the resulting heat changes would be measured. The data from such an experiment would provide a complete thermodynamic profile of the binding event. A study on different benzimidazole (B57391) analogues has utilized ITC to screen for potential inhibitors of the fat mass and obesity-associated protein (FTO). nih.gov

Surface Plasmon Resonance (SPR) is another powerful technique for studying binding kinetics. In a hypothetical SPR experiment, a target protein would be immobilized on a sensor chip. A solution of 1H-Benzimidazole, 2-(chlorophenylmethyl)- would then be flowed over the chip surface. The binding of the compound to the immobilized protein would cause a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the determination of the association rate constant (kon) and the dissociation rate constant (koff), from which the binding affinity (Kd) can be calculated.

Below is an interactive data table showcasing hypothetical binding kinetics data for 1H-Benzimidazole, 2-(chlorophenylmethyl)- with a target protein, as would be determined by ITC and SPR.

ParameterValueTechnique
Binding Affinity (Kd)5.2 µMITC / SPR
Stoichiometry (n)1:1ITC
Enthalpy (ΔH)-8.5 kcal/molITC
Entropy (ΔS)10.2 cal/mol·KITC
Association Rate (kon)2.1 x 104 M-1s-1SPR
Dissociation Rate (koff)1.1 x 10-1 s-1SPR

High-Throughput Screening (HTS) Methodologies for Novel 1H-Benzimidazole, 2-(chlorophenylmethyl)- Analog Discovery

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those with a desired biological activity. In the context of 1H-Benzimidazole, 2-(chlorophenylmethyl)-, HTS can be used to discover novel analogs with improved potency, selectivity, or other pharmacological properties. A typical HTS campaign would involve the use of a specific biological assay, such as an enzyme inhibition assay or a cell-based assay, in a miniaturized format (e.g., 384- or 1536-well plates).

The process begins with the development of a robust and sensitive assay that can be automated. A large, diverse chemical library is then screened against this assay. Hits from the primary screen are then subjected to a series of secondary and tertiary screens to confirm their activity and eliminate false positives. Active compounds are then further characterized to determine their structure-activity relationship (SAR). For example, a study reported the discovery of substituted benzimidazole molecules with antimicrobial properties through a random screening process. nih.gov

The following table outlines a hypothetical HTS workflow for the discovery of novel analogs of 1H-Benzimidazole, 2-(chlorophenylmethyl)- targeting a specific enzyme.

StepDescription
Assay Development A fluorescence-based enzyme inhibition assay is developed and optimized for HTS.
Primary Screen A library of 100,000 diverse compounds is screened at a single concentration (e.g., 10 µM).
Hit Confirmation Compounds showing >50% inhibition are re-tested in duplicate to confirm activity.
Dose-Response Analysis Confirmed hits are tested over a range of concentrations to determine their IC50 values.
SAR Expansion Analogs of the most potent hits are synthesized or sourced to explore the structure-activity relationship.

Chemogenomic and Target Validation Profiling of 1H-Benzimidazole, 2-(chlorophenylmethyl)-

Chemogenomics aims to systematically identify the biological targets of a small molecule by screening it against a large collection of proteins or cellular models. This approach can be particularly useful for elucidating the mechanism of action of 1H-Benzimidazole, 2-(chlorophenylmethyl)- and for identifying potential off-target effects.

One common chemogenomic approach is to screen the compound against a panel of recombinant kinases or other enzyme families. Another approach is to use cell-based assays with genetically modified cells, such as those with specific genes knocked out or overexpressed. By comparing the activity of the compound in these different cell lines, it is possible to infer its biological target.

Target validation is the process of confirming that the identified biological target is indeed responsible for the observed pharmacological effects of the compound. This can be achieved through a variety of methods, including genetic knockdown or knockout of the target, site-directed mutagenesis of the target to confer resistance to the compound, and the use of tool compounds that are highly selective for the target.

The table below outlines a hypothetical target validation strategy for a putative target of 1H-Benzimidazole, 2-(chlorophenylmethyl)-.

MethodDescriptionExpected Outcome
siRNA Knockdown The expression of the putative target protein is reduced using small interfering RNA (siRNA).A reduction in the potency of 1H-Benzimidazole, 2-(chlorophenylmethyl)- in cells treated with siRNA against the target.
CRISPR/Cas9 Knockout The gene encoding the putative target is permanently knocked out using CRISPR/Cas9 technology.A complete loss of sensitivity to 1H-Benzimidazole, 2-(chlorophenylmethyl)- in the knockout cells.
Rescue Experiment The knockout cells are transfected with a plasmid expressing the wild-type target protein.Restoration of sensitivity to 1H-Benzimidazole, 2-(chlorophenylmethyl)-.
Biotinylated Probe A biotinylated version of 1H-Benzimidazole, 2-(chlorophenylmethyl)- is used to pull down its binding partners from cell lysates.Identification of the putative target protein by mass spectrometry.

Omics-Based Analyses (Proteomics, Transcriptomics) of Cellular Responses to 1H-Benzimidazole, 2-(chlorophenylmethyl)- at the Molecular Level

Omics technologies, such as proteomics and transcriptomics, provide a global view of the changes that occur in a cell upon treatment with a compound. These approaches can provide valuable insights into the mechanism of action, biological pathways, and potential biomarkers associated with the activity of 1H-Benzimidazole, 2-(chlorophenylmethyl)-.

Transcriptomics , typically performed using microarray or RNA-sequencing (RNA-Seq), measures the changes in the expression levels of all genes in a cell. By comparing the gene expression profiles of cells treated with 1H-Benzimidazole, 2-(chlorophenylmethyl)- to those of untreated cells, it is possible to identify genes and pathways that are modulated by the compound. For instance, a transcriptome analysis of other benzimidazole molecules was used to predict their mode of action against Staphylococcus aureus. nih.gov

Proteomics involves the large-scale study of proteins, including their expression levels, post-translational modifications, and interactions. Techniques such as two-dimensional gel electrophoresis (2D-GE) followed by mass spectrometry (MS), or more advanced techniques like stable isotope labeling by amino acids in cell culture (SILAC), can be used to quantify changes in the proteome in response to treatment with 1H-Benzimidazole, 2-(chlorophenylmethyl)-.

The following table provides a hypothetical summary of potential findings from omics-based analyses of a cancer cell line treated with 1H-Benzimidazole, 2-(chlorophenylmethyl)-.

Omics ApproachKey Findings
Transcriptomics (RNA-Seq) - Upregulation of genes involved in apoptosis (e.g., BAX, CASP3).- Downregulation of genes involved in cell cycle progression (e.g., CDK1, CCNB1).- Altered expression of genes in the MAPK signaling pathway.
Proteomics (SILAC-MS) - Increased levels of cleaved PARP, a marker of apoptosis.- Decreased levels of Cyclin B1, a key regulator of the G2/M transition.- Changes in the phosphorylation status of proteins in the PI3K/Akt pathway.

By integrating the data from these advanced methodological approaches, a comprehensive understanding of the pharmacological profile of 1H-Benzimidazole, 2-(chlorophenylmethyl)- can be achieved, paving the way for its further development and application.

Emerging Research Frontiers and Future Directions for 1h Benzimidazole, 2 Chlorophenylmethyl

Design and Synthesis of Next-Generation 1H-Benzimidazole, 2-(chlorophenylmethyl)- Derivatives with Enhanced Selectivity

The development of next-generation derivatives of 1H-Benzimidazole, 2-(chlorophenylmethyl)- with enhanced selectivity is a primary focus of current and future research. The core strategy involves modifying the benzimidazole (B57391) scaffold and the chlorophenylmethyl substituent to fine-tune the molecule's interaction with biological targets.

One promising approach is the synthesis of positional isomers of the chloro substituent on the phenyl ring (ortho-, meta-, and para-). The position of the chlorine atom can significantly influence the electronic and steric properties of the molecule, thereby affecting its binding affinity and selectivity for specific enzymes or receptors. Research on related benzimidazole derivatives has shown that such positional changes can lead to substantial differences in biological activity.

Furthermore, the introduction of additional functional groups to the benzimidazole ring system is being explored. Groups such as nitro, amino, and methoxy (B1213986) can alter the molecule's polarity, solubility, and hydrogen-bonding capabilities, which are critical for target engagement. The synthesis of these derivatives often involves multi-step reactions, starting from substituted o-phenylenediamines and 2-chlorophenylacetic acid or its derivatives.

The table below summarizes some potential next-generation derivatives and the rationale for their design.

Derivative StructureDesign RationalePotential Enhancement
1H-Benzimidazole, 2-(2-chlorophenylmethyl)-Exploration of positional isomerismAltered steric hindrance and electronic effects for improved target binding
1H-Benzimidazole, 2-(4-chlorophenylmethyl)-Exploration of positional isomerismModified electrostatic potential to enhance selectivity
5-Nitro-1H-benzimidazole, 2-(chlorophenylmethyl)-Introduction of an electron-withdrawing groupIncreased potency and altered pharmacokinetic properties
6-Amino-1H-benzimidazole, 2-(chlorophenylmethyl)-Introduction of an electron-donating groupEnhanced hydrogen bonding capacity for stronger target interaction

Exploration of Novel Molecular Targets for 1H-Benzimidazole, 2-(chlorophenylmethyl)-

While the specific molecular targets of 1H-Benzimidazole, 2-(chlorophenylmethyl)- are still under investigation, the broader class of benzimidazole compounds has been shown to interact with a wide array of biological targets. This provides a roadmap for exploring the potential therapeutic applications of this particular derivative.

One area of significant interest is its potential as an antimicrobial agent. Benzimidazole derivatives have demonstrated activity against various bacterial and fungal strains by targeting enzymes essential for their survival, such as DNA gyrase and fungal lanosterol (B1674476) 14α-demethylase. The presence of the chlorophenylmethyl group may confer specific interactions within the active sites of these microbial enzymes.

Another promising avenue is the investigation of its anticancer properties. Many benzimidazole-based compounds are known to interfere with microtubule polymerization, a critical process in cell division. By binding to tubulin, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. The 2-(chlorophenylmethyl) substituent could play a crucial role in the affinity and specificity of this interaction.

Furthermore, research into its potential as an antiviral agent is warranted. Some benzimidazole derivatives have been found to inhibit viral replication by targeting viral proteins such as polymerases or proteases. The unique structural features of 1H-Benzimidazole, 2-(chlorophenylmethyl)- may allow it to effectively block the function of these viral enzymes.

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in 1H-Benzimidazole, 2-(chlorophenylmethyl)- Research and Development

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the research and development of 1H-Benzimidazole, 2-(chlorophenylmethyl)- and its derivatives. These computational tools can significantly accelerate the drug discovery process, from target identification to lead optimization.

ML algorithms can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of novel compounds, as well as their potential toxicity. This in silico screening can help to prioritize the most promising candidates for synthesis and experimental testing, thereby reducing the time and cost of drug development.

The table below outlines the key applications of AI and ML in the research and development of this compound.

AI/ML ApplicationDescriptionImpact on R&D
Target IdentificationPredictive algorithms analyze biological data to identify potential molecular targets.Accelerates the discovery of new therapeutic applications.
QSAR ModelingMachine learning models correlate chemical structures with biological activities.Enables the rational design of more potent and selective derivatives.
ADME/Tox PredictionIn silico models predict the pharmacokinetic and toxicological profiles of new compounds.Reduces late-stage failures and improves the efficiency of drug development.
De Novo Drug DesignGenerative models create novel molecular structures with desired properties.Expands the chemical space for new drug candidates.

Sustainable and Scalable Synthetic Pathways for Industrial-Scale Production of 1H-Benzimidazole, 2-(chlorophenylmethyl)- and its Key Intermediates

The development of sustainable and scalable synthetic pathways is crucial for the industrial-scale production of 1H-Benzimidazole, 2-(chlorophenylmethyl)- and its key intermediates. Traditional synthetic methods often rely on harsh reaction conditions, toxic reagents, and expensive catalysts, which are not environmentally friendly or economically viable for large-scale manufacturing.

One area of focus is the development of green synthetic routes that utilize more benign solvents, such as water or ethanol, and minimize the generation of hazardous waste. The use of microwave-assisted synthesis is also being explored to reduce reaction times and improve energy efficiency.

Another important aspect is the development of catalytic methods that employ abundant and inexpensive metals, such as iron or copper, in place of precious metals like palladium or platinum. These catalysts can promote the key bond-forming reactions in the synthesis of the benzimidazole core with high efficiency and selectivity.

Furthermore, the optimization of the synthesis of key intermediates, such as o-phenylenediamine (B120857) and 2-chlorophenylacetic acid, is essential for ensuring a cost-effective and reliable supply chain. This includes the development of continuous flow processes, which can offer significant advantages in terms of safety, scalability, and product quality compared to traditional batch processes.

The following table summarizes the key features of sustainable synthetic pathways for this compound.

Sustainable ApproachDescriptionAdvantages
Green SolventsUse of environmentally friendly solvents like water or ethanol.Reduced environmental impact and improved worker safety.
Microwave-Assisted SynthesisApplication of microwave irradiation to accelerate chemical reactions.Shorter reaction times, higher yields, and reduced energy consumption.
Earth-Abundant Metal CatalysisUse of inexpensive and readily available metal catalysts.Lower production costs and reduced reliance on precious metals.
Continuous Flow ChemistryPerforming chemical reactions in a continuous flowing stream.Enhanced safety, improved scalability, and consistent product quality.

Q & A

Q. What are the standard synthetic routes for 2-(chlorophenylmethyl)-1H-benzimidazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation of o-phenylenediamine with substituted benzaldehyde derivatives under acidic or catalytic conditions. For example, FeCl₃/SiO₂ nanocatalysts have been optimized for similar benzimidazoles, achieving high yields (≥85%) at 75°C via a one-pot reaction . Key factors include:

  • Catalyst loading : 4% FeCl₃·6H₂O relative to SiO₂ support.
  • Solvent selection : Ethanol or acetonitrile improves solubility and reduces side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the target compound from byproducts like 2-chloro-1-methyl-1H-benzimidazole-3-oxide .

Q. How is the structure of 2-(chlorophenylmethyl)-1H-benzimidazole validated experimentally?

Methodological Answer: Combined spectroscopic and crystallographic techniques are essential:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic proton splitting near δ 7.2–8.1 ppm for chlorophenyl groups) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths and angles, with typical C-Cl bond lengths of 1.73–1.75 Å observed in chlorophenyl derivatives .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ at m/z 243.0652 for C₁₃H₁₀ClN₂).

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • Antimicrobial activity : Disk diffusion assays against Staphylococcus aureus and Candida albicans (MIC values <50 µg/mL suggest potency) .
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease targets, leveraging benzimidazole’s affinity for ATP-binding pockets .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can regioselectivity challenges in benzimidazole functionalization be addressed?

Methodological Answer: Electronic and steric effects dominate regioselectivity. Strategies include:

  • Directing groups : Introducing electron-withdrawing substituents (e.g., -NO₂) at the 5-position of benzimidazole to direct electrophilic substitution to the 4-position .
  • Metal catalysis : Pd-mediated C-H activation for coupling reactions at inert positions (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites by analyzing Fukui indices .

Q. How do structural modifications (e.g., halogen substitution) alter bioactivity?

Methodological Answer:

  • Fluorine substitution : Increases lipophilicity (logP ↑0.5–1.0) and metabolic stability compared to chloro derivatives, enhancing blood-brain barrier penetration .
  • Bromine vs. chlorine : Bromophenyl analogs show stronger π-π stacking with protein targets (e.g., 1.5-fold higher binding affinity in docking studies) .
  • Methoxy groups : Improve solubility but may reduce antimicrobial efficacy due to decreased membrane permeability .

Q. What analytical methods resolve contradictions in crystallographic vs. solution-phase structural data?

Methodological Answer:

  • Dynamic NMR : Detects conformational flexibility (e.g., ring puckering) in solution that X-ray structures may miss .
  • SC-XRD vs. PXRD : Single-crystal data (e.g., SHELX-refined) provide precise bond metrics, while powder XRD identifies polymorphism .
  • Solid-state NMR : Clarifies hydrogen-bonding networks absent in solution-phase spectra .

Q. How can synthetic scalability be improved without compromising purity?

Methodological Answer:

  • Flow chemistry : Continuous flow reactors reduce reaction time (≤2 hours) and improve reproducibility by maintaining optimal temperature/pressure .
  • Heterogeneous catalysis : Reusable FeCl₃/SiO₂ systems minimize metal leaching and simplify purification .
  • DoE optimization : Response surface methodology (RSM) identifies critical parameters (e.g., pH, stoichiometry) for >90% yield .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Standardized protocols : Use CLSI guidelines for antimicrobial assays to ensure comparability .
  • Structural validation : Re-characterize compounds from conflicting studies via NMR/XRD to rule out isomerism or impurities .
  • Meta-analysis : Pool data from ≥5 independent studies to identify trends (e.g., logP vs. IC₅₀ correlations) .

Q. What computational tools predict the pharmacokinetic profile of benzimidazole derivatives?

Methodological Answer:

  • ADMET prediction : SwissADME or pkCSM models estimate bioavailability (%F), CYP450 inhibition, and hERG liability .
  • MD simulations : GROMACS trajectories (50 ns) assess membrane permeability and target binding stability .
  • QSAR models : 2D/3D descriptors (e.g., topological polar surface area) correlate with absorption rates (R² >0.85) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.